2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-14-4-2-1-3-13(14)15(20)18-11-9-17-19(10-11)12-5-7-21-8-6-12/h1-4,9-10,12H,5-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZZWGSNJVYZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydro-2H-pyran moiety.
Formation of the Benzamide Core: The final step involves the coupling of the substituted pyrazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
GW788388 (4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide)
- Structure : Shares the N-(tetrahydro-2H-pyran-4-yl)benzamide backbone but incorporates a pyridyl-pyrazole substituent.
- Activity : Potent TGF-β type I receptor inhibitor (IC₅₀ = 18 nM), with oral bioavailability and selectivity over TGF-β type II receptors .
- Key Difference : The additional pyridyl-pyrazole group enhances TGF-β binding affinity compared to the simpler pyrazole substitution in the target compound .
AR05 (2-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide derivative)
- Structure : Contains a tetrahydrofuran cyclic urea substituent instead of pyrazole.
- Activity : Androgen receptor antagonist, with a 70% synthesis yield, indicating efficient production .
- Key Difference : Cyclic urea substitution shifts the target from TGF-β to androgen receptors, highlighting the impact of heterocyclic modifications on selectivity .
Compound 14av (5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-((1-methyl-1H-pyrazol-3-yl)methyl)benzamide)
- Structure : Fluorinated benzamide with a methyl-pyrazolemethyl group and a piperidinyl-benzo-dioxolyl substituent.
- Activity : GPCR kinase 2 (GRK2) inhibitor, synthesized in 69% yield .
- Key Difference : The bulky benzo-dioxolyl-piperidine group likely enhances GRK2 binding, contrasting with the compact tetrahydro-2H-pyran-4-yl group in the target compound .
Substituent-Driven Functional Variations
- Tetrahydro-2H-pyran-4-yl vs. Cyclic Urea (AR05) : The tetrahydro-2H-pyran-4-yl group in the target compound and GW788388 supports TGF-β binding, while AR05’s cyclic urea shifts activity to androgen receptors .
- Pyrazole Modifications : GW788388’s pyridyl-pyrazole enhances TGF-β potency, whereas the target compound’s unadorned pyrazole may limit affinity unless paired with additional functional groups .
- Fluorine Positioning : Fluorine at the benzamide’s 2-position (target compound and AR05) is conserved, likely optimizing pharmacokinetics (e.g., metabolic stability) compared to 4-fluoro analogs (e.g., ’s compound) .
Patent and Therapeutic Implications
European Patent EP 3 532 474 B1 describes benzamide derivatives with trifluoropropyl or cyclohexylethoxy substituents (e.g., N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide), emphasizing the role of lipophilic groups in improving membrane permeability . These analogues suggest that the target compound’s tetrahydro-2H-pyran-4-yl group balances hydrophilicity and binding, a critical factor for oral bioavailability .
Biological Activity
2-Fluoro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific molecular targets involved in various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that combines a benzamide moiety with a pyrazole ring and a tetrahydro-pyran substituent. The presence of a fluorine atom enhances its biological activity by influencing the compound's electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O |
| Molecular Weight | 253.29 g/mol |
| CAS Number | 449758-17-2 |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 269.8 ± 33.0 °C |
| LogP | 0.41 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to inhibit ALK5 (activin-like kinase 5), a receptor involved in tumor progression and fibrosis. One study reported that a related compound demonstrated an IC50 of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models without significant toxicity .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. By targeting ALK5, it disrupts the TGF-β signaling pathway, which is crucial in various malignancies and fibrotic diseases . This selective inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Case Study 1: Inhibition of ALK5
In an experimental study, researchers synthesized a series of pyrazole derivatives, including those structurally similar to the target compound. The most potent derivative exhibited significant inhibition of ALK5 activity and demonstrated favorable pharmacokinetic properties, indicating its potential as a therapeutic agent for treating cancers associated with TGF-β signaling dysregulation .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cancer cell lines to evaluate the effectiveness of the compound. Results indicated that compounds with similar structures displayed considerable cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This suggests that the compound may serve as a viable candidate for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
